Cobalt acetylmethionate

Description

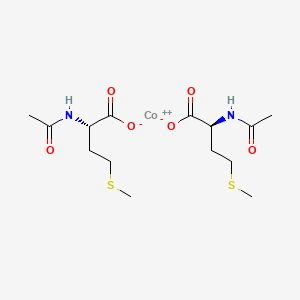

Cobalt acetylmethionate is a coordination complex where cobalt ions are chelated by acetylmethionate ligands. These complexes are likely used in biocidal or nutritional applications due to methionine’s role in biological systems . Cobalt’s redox activity and stability in chelated forms make it valuable in catalysis, sensing, and biomedical applications, though its exact properties and uses require further research.

Properties

CAS No. |

105883-52-1 |

|---|---|

Molecular Formula |

C14H24CoN2O6S2 |

Molecular Weight |

439.407 |

IUPAC Name |

2-acetamido-4-methylsulfanylbutanoate;cobalt(2+) |

InChI |

InChI=1S/2C7H13NO3S.Co/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |

InChI Key |

FNKYXRYEKDLGDY-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Co+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Cobalt Acetylacetonate (Co(acac)₃)

Cobalt Phthalocyanines (CoTSPc1, CoTSPc2, CoTSPc3)

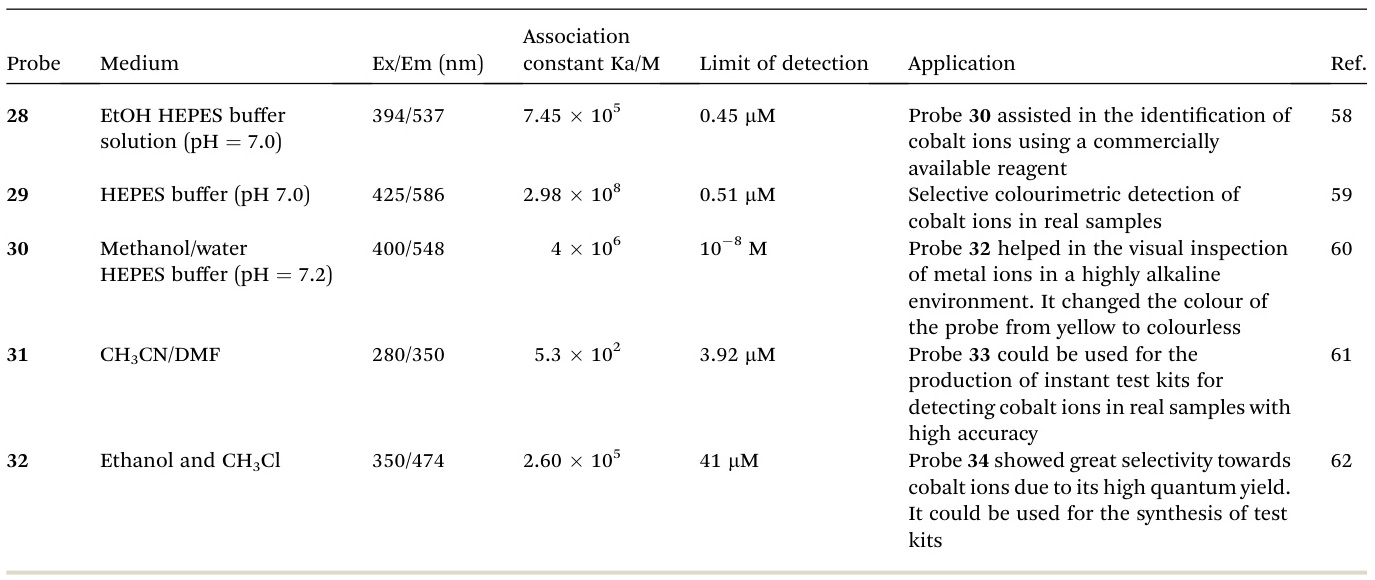

- Structure : Macrocyclic ligands with sulfonated groups enhancing solubility and electrochemical activity (Figure 1, ).

- Applications : Used in colorimetric/fluorimetric cobalt ion detection (Table 4, ) and as catalysts in environmental remediation.

- Advantage over acetylmethionate : Higher stability in aqueous media and tunable redox properties for sensor design .

Zinc Acetylmethionate

- Formula: Not explicitly provided, but likely involves Zn²⁺ chelated by acetylated methionine (CAS 102868-96-2) .

- Applications : Functions as a biocide or dietary supplement due to zinc’s role in enzymatic processes.

- Key difference : Zinc’s lack of redox activity compared to cobalt limits its use in catalytic cycles but enhances biocompatibility .

Physicochemical Properties and Performance

*Inferred from analogous complexes.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for cobalt acetylmethionate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting cobalt salts (e.g., cobalt chloride) with acetylmethionine under controlled pH and temperature. Key steps include:

- Stoichiometric balancing : Ensure molar ratios align with the coordination chemistry of cobalt(II/III) (e.g., 1:2 metal-to-ligand ratios for octahedral complexes) .

- Purification : Recrystallization or column chromatography is recommended to isolate the compound. Purity can be verified via elemental analysis (C, H, N, S) and ICP-MS for cobalt content .

- Characterization : Use FTIR to confirm ligand coordination (e.g., shifts in S=O and C=O stretches) and UV-Vis spectroscopy to identify d-d transitions in cobalt .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolve the coordination geometry and bond lengths. For air-sensitive samples, use a sealed capillary or low-temperature data collection .

- Magnetic susceptibility : Determine cobalt’s oxidation state (e.g., Co²⁺ vs. Co³⁺) using SQUID magnetometry .

- NMR (in D₂O) : Analyze ligand environment, though paramagnetic cobalt may broaden signals, requiring alternative techniques like EPR .

Q. How should stability studies be designed to assess this compound under varying environmental conditions?

- Methodological Answer :

- Controlled variables : Test pH (4–9), temperature (4°C–40°C), and light exposure. Use HPLC to monitor degradation products over time .

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life at room temperature from accelerated stability data .

Advanced Research Questions

Q. How can discrepancies in reported stability data for this compound across studies be systematically resolved?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variables causing inconsistencies:

- Data extraction : Tabulate experimental conditions (e.g., pH, storage containers) and purity metrics from existing studies .

- Meta-regression : Statistically assess the impact of covariates (e.g., oxygen exposure during storage) using R or STATA .

- Sensitivity analysis : Exclude low-quality studies (e.g., those lacking elemental analysis) to reduce bias .

Q. What experimental design strategies optimize the synthesis of this compound for high yield and reproducibility?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Factors : Vary pH, solvent polarity, and reaction time.

- Response surface methodology : Use software like Minitab to model interactions and identify optimal conditions .

- Validation : Replicate top-performing conditions in triplicate and compare yields via ANOVA .

Q. How can computational models (e.g., DFT) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Geometry optimization : Use Gaussian or ORCA to model the cobalt complex’s structure. Validate against crystallographic data .

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, accounting for cobalt’s redox activity .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s biological studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers address conflicting spectral data (e.g., FTIR vs. Raman) for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.